Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound with the molecular formula C17H19NO6S and a molecular weight of 365.40 g/mol . This compound features a piperidine ring, a chromone moiety, and an ester functional group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromone Moiety: The chromone structure can be synthesized through the cyclization of ortho-hydroxyaryl ketones with carboxylic acids.
Sulfonylation: The chromone derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate amines and aldehydes.
Esterification: Finally, the ester group is introduced through esterification reactions using ethanol and acid catalysts.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-3-carboxylate: Lacks the chromone and sulfonyl groups, resulting in different chemical properties and biological activities.
Chromone derivatives: These compounds share the chromone moiety but differ in other functional groups, leading to variations in their reactivity and applications.
Sulfonyl piperidine derivatives: These compounds contain the sulfonyl and piperidine groups but lack the chromone moiety, affecting their overall properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19NO6S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-(2-oxochromen-6-yl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H19NO6S/c1-2-23-17(20)13-4-3-9-18(11-13)25(21,22)14-6-7-15-12(10-14)5-8-16(19)24-15/h5-8,10,13H,2-4,9,11H2,1H3 |
InChI Key |
CLADAZDVHWPBON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.